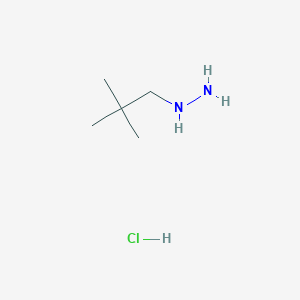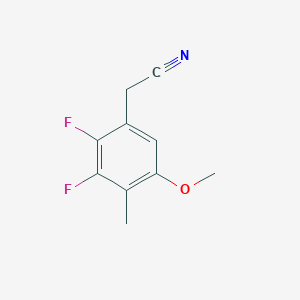
2,3-Difluoro-5-methoxy-4-methylphenylacetonitrile
説明
“2,3-Difluoro-5-methoxy-4-methylphenylacetonitrile” is a chemical compound with the CAS Number: 1706461-19-9 . Its molecular weight is 197.18 and its IUPAC name is 2-(2,3-difluoro-5-methoxy-4-methylphenyl)acetonitrile .
Molecular Structure Analysis
The InChI code for “2,3-Difluoro-5-methoxy-4-methylphenylacetonitrile” is 1S/C10H9F2NO/c1-6-8(14-2)5-7(3-4-13)10(12)9(6)11/h5H,3H2,1-2H3 . This code represents the molecular structure of the compound, indicating that it contains 10 carbon atoms (C10), 9 hydrogen atoms (H9), 2 fluorine atoms (F2), 1 nitrogen atom (N), and 1 oxygen atom (O).Physical And Chemical Properties Analysis
The compound “2,3-Difluoro-5-methoxy-4-methylphenylacetonitrile” has a molecular weight of 197.18 . It is stored at ambient temperature .科学的研究の応用
Photovoltaic Cell Efficiency and Biological Activity:
- The compound's derivatives show promising light-harvesting properties, making them suitable for use in dye-sensitized solar cells (DSSCs) as photosensitizers.
- They exhibit notable non-linear optical (NLO) activity, which is crucial in optical technologies.
- Their molecular docking with tyrosine-protein kinase JAK2 suggests potential as anticancer agents (Al-Otaibi et al., 2020).
Conformational Polymorphism and Isomorphism:
- Studies on molecular rotors containing difluoro-substituted phenylene rotators reveal interesting polymorphic, pseudopolymorphic, and isomorphic crystals. This is significant for understanding molecular motion and designing responsive materials (Rodríguez‐Molina et al., 2013).
Synthesis of Complex Organic Compounds:
- The compound is used in the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles, indicating its role in creating intricate organic structures, potentially useful in pharmaceuticals (Kametani et al., 1976).
Corrosion Inhibition:
- Derivatives of the compound demonstrate effective corrosion inhibition properties for metals in acidic environments, highlighting its potential in industrial applications (Verma et al., 2015).
Photophysical Behavior Study:
- Investigation into DFHBI derivatives, related to the compound, illuminates their role in RNA imaging technologies. These derivatives bind to RNA aptamers, allowing for the visualization of RNA in live cells (Santra et al., 2019).
Nonlinear Optical Properties:
- Methyl difluoro-methoxy-terphenyl carboxylate, a related compound, has been studied for its nonlinear optical properties, which are critical for the development of optoelectronic devices (Mary et al., 2014).
Advanced Fluorinated Groups in Pharmaceutical and Agrochemical Industries:
- The CF2Me moiety, closely related to the compound , is attractive for its potential use as a bioisostere of the methoxy group in various applications, including drug development (Carbonnel et al., 2019).
Antiviral Properties:
- Certain derivatives exhibit promising antiviral activities, especially against influenza A and Coxsackie B3 viruses, demonstrating their potential in medicinal chemistry (Shcherbakov et al., 2020).
特性
IUPAC Name |
2-(2,3-difluoro-5-methoxy-4-methylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c1-6-8(14-2)5-7(3-4-13)10(12)9(6)11/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHIYSLMCJIMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)F)CC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-5-methoxy-4-methylphenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1407611.png)
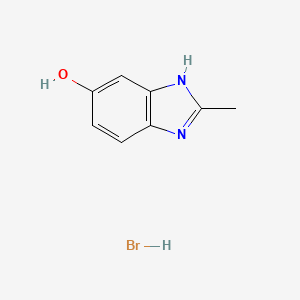
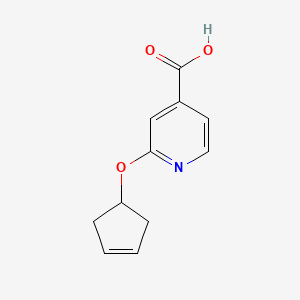

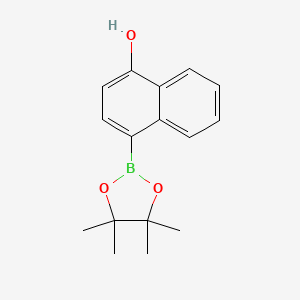
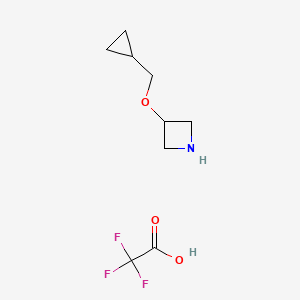
![1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1407621.png)
![3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride](/img/structure/B1407622.png)
![1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1407624.png)
![4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1407627.png)
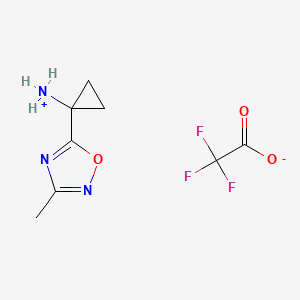

![4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde](/img/structure/B1407632.png)
